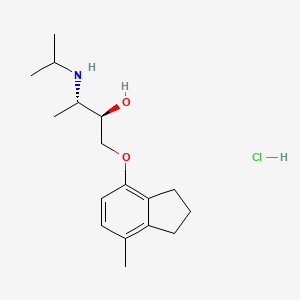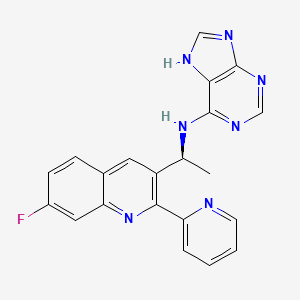
AMG319
Vue d'ensemble
Description
Applications De Recherche Scientifique
AMG-319 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is an investigational, highly selective, small molecule inhibitor of PI3Kδ that blocks B cell proliferation following B cell receptor stimulation both in vitro and in vivo . It inhibits basal AKT phosphorylation and proliferation in lymphoid tumor cells . AMG-319 has been evaluated for its safety, tolerability, pharmacokinetics, and pharmacodynamics in clinical trials involving patients with relapsed or refractory lymphoid malignancies . It has also been studied as a potential immunotherapy for solid tumors by releasing regulatory T cell suppression of CD8+ T cells .
Mécanisme D'action
Target of Action
AMG319, also known as (S)-N-(1-(7-fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethyl)-9H-purin-6-amine, is a highly selective, small molecule inhibitor of the phosphoinositide 3-kinase enzyme subtype PI3Kδ . This enzyme is expressed primarily in hematopoietic cells and plays a crucial role in B-cell receptor signaling .
Mode of Action
This compound acts by blocking the PI3Kδ enzyme, which results in the elimination of a group of inhibitory immune cells . This action may allow the immune system to better attack the cancer cells . It inhibits cell proliferation following B-cell receptor stimulation both in vitro and in vivo, and inhibits basal AKT phosphorylation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the PI3K/AKT/mTOR signaling pathway . This pathway is often deregulated in patients with various subtypes of B-cell lymphoma, including mantle cell lymphoma (MCL) and diffuse large B-cell lymphoma (DLBCL) . By inhibiting PI3Kδ, this compound blocks B-cell proliferation following B-cell receptor stimulation, thereby inhibiting the proliferation of lymphoid tumor cells .
Pharmacokinetics
This compound is well absorbed and exhibits linear pharmacokinetics . The mean plasma half-lives of this compound range from 3.8 to 6.6 hours across different dose cohorts . These properties suggest that this compound has good bioavailability.
Result of Action
The inhibition of PI3Kδ by this compound leads to a decrease in the number of tumor-infiltrating regulatory T cells and enhances the cytotoxic potential of tumor-infiltrating T cells . This results in the death of primary tumor cells . In addition, this compound has shown dose-dependent activity as a single agent against various cell lines, including rituximab-sensitive, rituximab-resistant, mantle cell lymphoma, and T-cell lymphoma cell lines .
Méthodes De Préparation
La voie de synthèse de l'AMG-319 implique plusieurs étapes, en commençant par la préparation de la liqueur mère. Par exemple, 2 mg du médicament peuvent être dissous dans 50 μL de diméthylsulfoxyde (DMSO) pour obtenir une concentration de liqueur mère de 40 mg/mL . Les méthodes détaillées de production industrielle sont exclusives et non divulguées publiquement.
Analyse Des Réactions Chimiques
L'AMG-319 subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs et les conditions courants utilisés dans ces réactions ne sont pas largement documentés dans le domaine public. il est connu que l'AMG-319 inhibe la phosphorylation basale de l'AKT et bloque la prolifération des cellules B suite à la stimulation du récepteur des cellules B in vitro et in vivo . Les principaux produits formés à partir de ces réactions ne sont pas spécifiés dans la littérature disponible.
Applications de recherche scientifique
L'AMG-319 a plusieurs applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. Il s'agit d'un inhibiteur de PI3Kδ à petite molécule, hautement sélectif et expérimental, qui bloque la prolifération des cellules B suite à la stimulation du récepteur des cellules B in vitro et in vivo . Il inhibe la phosphorylation basale de l'AKT et la prolifération dans les cellules tumorales lymphoïdes . L'AMG-319 a été évalué pour sa sécurité, sa tolérance, sa pharmacocinétique et sa pharmacodynamique dans des essais cliniques impliquant des patients atteints de tumeurs malignes lymphoïdes récidivantes ou réfractaires . Il a également été étudié en tant qu'immunothérapie potentielle pour les tumeurs solides en libérant la suppression des cellules T régulatrices des cellules T CD8+ .
Mécanisme d'action
L'AMG-319 exerce ses effets en inhibant la sous-unité PI3Kδ de l'enzyme phosphoinositide 3-kinase . Cette inhibition élimine un groupe de cellules immunitaires inhibitrices, permettant au système immunitaire d'attaquer plus efficacement les cellules cancéreuses . Les cibles moléculaires et les voies impliquées comprennent la voie de signalisation PI3K/AKT/mTOR, qui est essentielle dans la signalisation du récepteur des cellules B .
Comparaison Avec Des Composés Similaires
L'AMG-319 est comparé à d'autres composés similaires tels que le duvelisib et l'idelalisib . Ces composés inhibent également l'enzyme PI3Kδ mais diffèrent en termes de sélectivité et de puissance. L'AMG-319 est unique en raison de sa haute sélectivité et de ses effets immunothérapeutiques potentiels . D'autres composés similaires comprennent l'IC87114, qui cible également PI3Kδ et a montré qu'il atténuait l'inflammation et rétablissait l'intégrité épithéliale .
Propriétés
IUPAC Name |
N-[(1S)-1-(7-fluoro-2-pyridin-2-ylquinolin-3-yl)ethyl]-7H-purin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN7/c1-12(28-21-19-20(25-10-24-19)26-11-27-21)15-8-13-5-6-14(22)9-17(13)29-18(15)16-4-2-3-7-23-16/h2-12H,1H3,(H2,24,25,26,27,28)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWRYMZHCQIOOEB-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(N=C2C=C(C=CC2=C1)F)C3=CC=CC=N3)NC4=NC=NC5=C4NC=N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(N=C2C=C(C=CC2=C1)F)C3=CC=CC=N3)NC4=NC=NC5=C4NC=N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN7 | |
| Record name | AMG 319 | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/AMG_319 | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501046373 | |
| Record name | N-[(1S)-1-[7-Fluoro-2-(2-pyridinyl)-3-quinolinyl]ethyl]-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501046373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1608125-21-8 | |
| Record name | (αS)-7-Fluoro-α-methyl-N-9H-purin-6-yl-2-(2-pyridinyl)-3-quinolinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1608125-21-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AMG-319 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1608125218 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AMG-319 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16879 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-[(1S)-1-[7-Fluoro-2-(2-pyridinyl)-3-quinolinyl]ethyl]-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501046373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMG-319 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19DG7G1U5Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
A: AMG319 is a potent and selective inhibitor of the delta isoform of the 110 kDa catalytic subunit of class IA phosphoinositide-3 kinases (PI3Kδ). [] It exerts its effects by binding to the ATP-binding site of PI3Kδ, thereby preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). [] PIP3 is a crucial second messenger involved in various cellular processes, including cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. By inhibiting PI3Kδ, this compound disrupts downstream signaling pathways, ultimately leading to the suppression of these cellular processes. []
A: this compound effectively blocks B cell proliferation triggered by B cell receptor (BCR) stimulation, both in in vitro and in vivo settings. [] Additionally, it inhibits basal AKT phosphorylation, a key protein kinase downstream of PI3K, further contributing to its anti-proliferative effects in lymphoid tumor cells. []
A: The selectivity of this compound for PI3Kδ over other PI3K isoforms is particularly important because PI3Kδ is predominantly expressed in hematopoietic cells. [] This selective targeting is designed to inhibit PI3K signaling specifically in immune cells and neoplastic B cells while minimizing potential off-target effects on normal, non-neoplastic cells that rely on other PI3K isoforms. []
A: this compound has demonstrated promising activity in preclinical models of lymphoma. Studies have shown that it effectively inhibits the growth of both rituximab-sensitive and rituximab-resistant lymphoma cell lines. [] Furthermore, this compound potentiates the anti-tumor activity of bortezomib, a proteasome inhibitor commonly used in lymphoma treatment, in vitro. [] These findings suggest that this compound, as a single agent or in combination with other anti-cancer drugs, could be a potential therapeutic option for lymphoma.
A: Yes, this compound has been evaluated in a Phase I clinical trial in patients with relapsed or refractory lymphoid malignancies. [] The trial demonstrated that this compound was well-tolerated at doses up to 400 mg once daily. [] Importantly, this compound exhibited anti-tumor activity in these patients, including those with high-risk cytogenetic features. [] Deeper and faster responses were observed in patients treated with higher doses of this compound. []
A: Given its immunomodulatory properties, this compound is also being explored for the treatment of inflammatory and autoimmune diseases. Preclinical studies have demonstrated its efficacy in rodent models of inflammation. [] Further research is warranted to determine its potential in human patients with these conditions.
A: The crystal structure of human PI3K-gamma in complex with this compound has been determined. [] This structural information provides valuable insights into the molecular interactions between this compound and its target, aiding in the development of next-generation PI3Kδ inhibitors with improved potency and selectivity.
A: Recent research suggests that intermittent PI3Kδ inhibition with this compound may provide a more favorable balance between efficacy and toxicity compared to continuous dosing. [, ] Intermittent dosing could potentially sustain anti-tumor immunity while mitigating immune-related adverse events (irAEs) associated with continuous PI3Kδ inhibition. [, ]
A: this compound is a second-generation PI3K inhibitor that exhibits superior selectivity for PI3Kδ compared to first-generation inhibitors like ibrutinib. [] This enhanced selectivity is thought to contribute to its improved safety profile.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



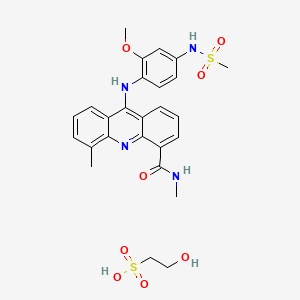
![17-Methoxy-5,7-dioxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,19.020,24]tetracosa-1(24),3,8,11,13,15,17,19-octaen-18-ol;chloride](/img/structure/B612180.png)
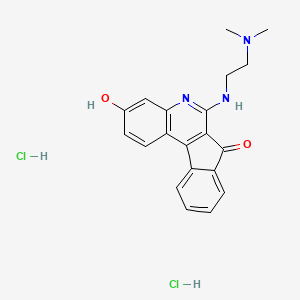
![1-(4-(2-(4-(1-(3-(Trifluoromethyl)-7,8-dihydro-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl)phenoxy)ethyl)piperazin-1-yl)ethanone](/img/structure/B612185.png)
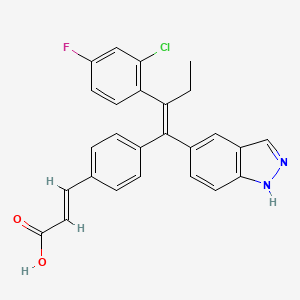

![2-Phenyl-quinoline-4-carboxylic acid (1,1-dioxo-1H-1lambda6-benzo[b]thiophen-6-yl)-amide](/img/structure/B612188.png)
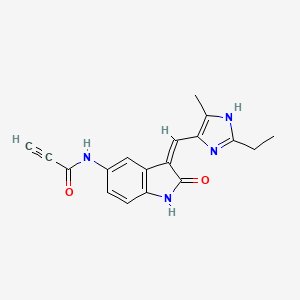
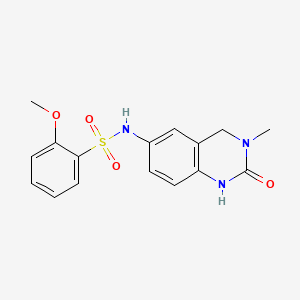
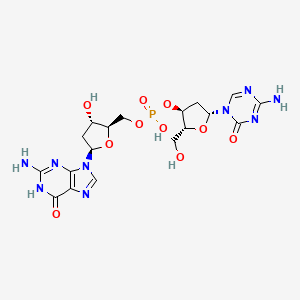
![(R,Z)-5-((2-(3-aminopiperidin-1-yl)-[1,1'-biphenyl]-3-yl)methylene)thiazolidine-2,4-dione](/img/structure/B612199.png)
